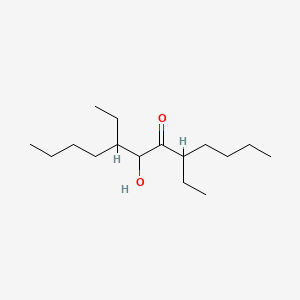

5,8-Diethyl-7-hydroxydodecan-6-one

Description

5,8-Diethyl-7-hydroxydodecan-6-one oxime (CAS: 6873-77-4), commercially known as LIX 63, is an aliphatic oxime compound widely utilized as a cationic extractant in hydrometallurgy for metal recovery and separation. Its molecular formula is C₁₆H₃₁NO₂, with an average molecular mass of 269.43 g/mol . The compound features a hydroxydodecanone backbone substituted with ethyl groups at positions 5 and 8, and a hydroxyl group at position 7, which coordinates with metal ions during extraction processes. Key applications include the recovery of indium and gallium from zinc refinery residues, as well as the extraction of molybdenum (Mo(VI)) and uranium (U(VI)) via formation of neutral complexes such as [MO₂(LIX63-H)₂] .

Properties

CAS No. |

31814-59-2 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

5,8-diethyl-7-hydroxydodecan-6-one |

InChI |

InChI=1S/C16H32O2/c1-5-9-11-13(7-3)15(17)16(18)14(8-4)12-10-6-2/h13-15,17H,5-12H2,1-4H3 |

InChI Key |

RCEAKQYSPGVKEX-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(C(=O)C(CC)CCCC)O |

Canonical SMILES |

CCCCC(CC)C(C(=O)C(CC)CCCC)O |

Other CAS No. |

31814-59-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,8-Diethyl-7-hydroxydodecan-6-one can be synthesized from methyl 2-ethylhexanoate through a series of chemical reactions. The process involves the use of specific reagents and conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained. The production process ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5,8-Diethyl-7-hydroxydodecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often uses halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,8-Diethyl-7-hydroxydodecan-6-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of oximes and other organic compounds.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the extraction of metals such as indium and gallium from zinc refinery residues

Mechanism of Action

The mechanism of action of 5,8-Diethyl-7-hydroxydodecan-6-one involves its ability to form complexes with metal ions. This property is particularly useful in solvent extraction processes where the compound acts as a cationic extractant. The formation of stable neutral complexes with metal cations facilitates their separation and recovery from aqueous solutions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Salicylaldoxime Derivatives

Salicylaldoximes, such as 3,5-di-tert-butyl-2-hydroxy-benzaldehyde oxime , share structural similarities with LIX 63 due to their hydroxyl-oxime functional groups. However, salicylaldoximes are aromatic compounds, whereas LIX 63 is aliphatic. This distinction leads to differences in metal selectivity:

- LIX 63 preferentially extracts Mo(VI) and U(VI) by forming neutral complexes with MO₂²⁺ ions .

- Salicylaldoximes exhibit higher affinity for rare-earth metals (e.g., Eu(III)) and actinides (e.g., Th(IV)) due to their planar aromatic structure, which enhances π-electron interactions with larger cations .

| Property | LIX 63 | Salicylaldoximes |

|---|---|---|

| Structure | Aliphatic oxime | Aromatic oxime |

| Key Metals Extracted | Mo(VI), U(VI), In(III), Ga(III) | Eu(III), Th(IV), Cu(II) |

| Solubility | Moderate in non-polar solvents | High in polar solvents |

Stereoisomeric Oximes

LIX 63 exists as stereoisomers (E and Z forms) due to the oxime group’s configuration. Studies using electron impact mass spectrometry (EI-MS) demonstrate distinct fragmentation patterns for (E)- and (Z)-oximes :

- The (Z)-oxime shows a dominant fragment ion at m/z 113 , corresponding to cleavage between C5 and C4.

- The (E)-oxime produces a prominent ion at m/z 127 , attributed to rearrangement of the ethyl substituents.

This differentiation is critical for analytical quality control in industrial applications.

Other Aliphatic Oxime Extractants

Compounds like 5,7-dimethyl-8-hydroxydodecan-6-one oxime (a hypothetical analog) differ from LIX 63 in alkyl substitution patterns. The ethyl groups in LIX 63 enhance steric hindrance, reducing aggregation in organic phases compared to bulkier substituents. This property improves extraction kinetics for target metals .

Key Research Findings

- Metal Extraction Efficiency : LIX 63 achieves >90% recovery of Mo(VI) from sulfate media at pH 1.5–2.5, outperforming salicylaldoximes in acidic conditions .

- Stability : The aliphatic chain of LIX 63 confers resistance to hydrolysis under high-acid conditions, a limitation for aromatic oximes .

- Cost and Availability : LIX 63 is commercially available at €242–750 per 25–100 mg (CymitQuimica, 2025), making it cost-effective for large-scale metallurgical operations .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended to confirm the structure and purity of 5,8-Diethyl-7-hydroxydodecan-6-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify functional groups (e.g., hydroxyl at position 7, ketone at position 6) and alkyl substituents (diethyl groups at positions 5 and 8). Compare spectral data with ChemSpider ID references .

- Mass Spectrometry (MS) : Analyze molecular ion peaks and fragmentation patterns to confirm molecular weight (CHO) and isotopic distribution .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity and resolve co-eluting impurities, referencing retention times against standards .

Q. What purification strategies are effective for isolating 5,8-Diethyl-7-hydroxydodecan-6-one from complex reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Utilize polarity differences by partitioning between water and organic solvents (e.g., dichloromethane) to separate the compound from hydrophilic byproducts .

- Column Chromatography : Optimize silica gel columns with gradient elution (e.g., hexane/ethyl acetate) based on the compound’s moderate polarity .

- Crystallization : Exploit solubility differences in acetone or methanol at low temperatures for final purification .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 5,8-Diethyl-7-hydroxydodecan-6-one oxime derivatives?

- Methodological Answer :

- Variable Selection : Test factors like temperature (20–80°C), reaction time (2–24 hours), and hydroxylamine concentration (1–5 equiv) using a 2 factorial design to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions, minimizing side reactions (e.g., over-oxidation) .

- Validation : Confirm reproducibility under predicted optimal conditions and characterize products via FTIR (C=N stretch at ~1650 cm) and LC-MS .

Q. What computational approaches predict the reactivity of hydroxyl and ketone groups in 5,8-Diethyl-7-hydroxydodecan-6-one?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic (hydroxyl) and electrophilic (ketone) sites. Compare activation energies for tautomerization or oxidation pathways .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .

- Docking Studies : Evaluate interactions with enzymes (e.g., oxidoreductases) for biocatalytic applications .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of 5,8-Diethyl-7-hydroxydodecan-6-one across studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for measuring melting points (e.g., differential scanning calorimetry) and solubility (shake-flask method) to minimize variability .

- Interlaboratory Comparisons : Collaborate with multiple labs to validate data using identical instrumentation and conditions .

- Isomer Analysis : Investigate potential stereoisomers (e.g., via chiral HPLC) that may contribute to inconsistent results .

Data Contradiction and Validation

Q. What experimental controls are critical when studying the environmental stability of 5,8-Diethyl-7-hydroxydodecan-6-one under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to controlled stressors (e.g., 40–80°C, pH 3–10) and monitor degradation via GC-MS .

- Negative Controls : Include inert matrices (e.g., silica) to distinguish compound-specific degradation from matrix effects .

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to extrapolate shelf-life under ambient conditions .

Q. How should researchers address conflicting catalytic activity data in oxidation reactions involving 5,8-Diethyl-7-hydroxydodecan-6-one?

- Methodological Answer :

- Catalyst Characterization : Use X-ray photoelectron spectroscopy (XPS) and BET surface area analysis to confirm catalyst composition and active sites .

- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate species and identify rate-limiting steps .

- Statistical Significance Testing : Apply ANOVA to determine whether observed activity differences exceed experimental error thresholds .

Application-Oriented Research

Q. What methodologies enable the integration of 5,8-Diethyl-7-hydroxydodecan-6-one into membrane technologies for selective separations?

- Methodological Answer :

- Polymer Blending : Incorporate the compound into polysulfone or polyamide membranes at 1–10 wt% and test permeability using dead-end filtration cells .

- Surface Modification : Functionalize membranes via plasma grafting to enhance compatibility with the compound’s hydrophobic alkyl chains .

- Performance Metrics : Measure flux and rejection rates for target solutes (e.g., dyes, salts) under crossflow conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.